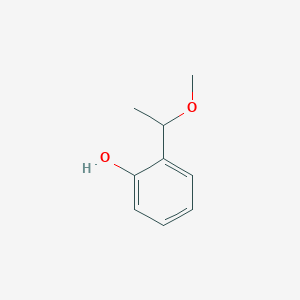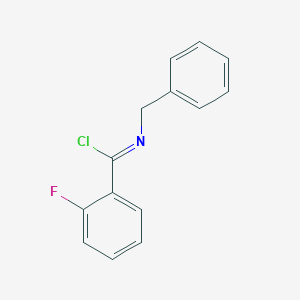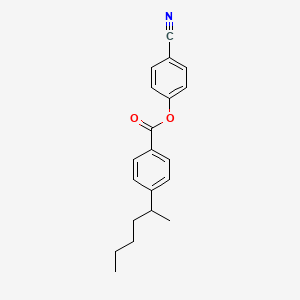![molecular formula C17H17N3S B14297355 3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile CAS No. 114606-10-9](/img/structure/B14297355.png)
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile is an organic compound that features a diazenyl group (N=N) linked to a benzonitrile moiety, with a 4-tert-butylphenylsulfanyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile typically involves the following steps:
Diazotization: The starting material, 4-tert-butylphenylamine, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzonitrile in the presence of a suitable base, such as sodium acetate, to form the desired diazenyl compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated diazenyl groups.
Substitution: Substituted derivatives with new functional groups replacing the diazenyl group.
科学的研究の応用
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The compound’s effects are mediated through its binding to specific molecular targets, influencing cellular processes and biochemical pathways.
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar tert-butylphenyl group.
Benzonitrile: A simpler aromatic nitrile compound.
Azobenzene: A compound with a similar diazenyl group but different substituents.
Uniqueness
3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile is unique due to the combination of its diazenyl group, benzonitrile moiety, and 4-tert-butylphenylsulfanyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
114606-10-9 |
|---|---|
分子式 |
C17H17N3S |
分子量 |
295.4 g/mol |
IUPAC名 |
3-[(4-tert-butylphenyl)sulfanyldiazenyl]benzonitrile |
InChI |
InChI=1S/C17H17N3S/c1-17(2,3)14-7-9-16(10-8-14)21-20-19-15-6-4-5-13(11-15)12-18/h4-11H,1-3H3 |
InChIキー |
UVYLFEFCKFKZCG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)SN=NC2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)

![{[5-(4-Hexadecylphenyl)pyrazin-2-YL]oxy}acetic acid](/img/structure/B14297289.png)
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)

![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)
![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)



![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)
